molecular formula C20H26O6 B562481 [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate CAS No. 103974-70-5

[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

Cat. No.: B562481
CAS No.: 103974-70-5
M. Wt: 362.422
InChI Key: LTQGWJPBAKGMGL-FEQNPBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate is a naturally occurring compound with the molecular formula C20H26O6 . It is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate can be synthesized through a multi-step process that involves the formation of key intermediates. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of reactions including cyclization, oxidation, and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and preventing the progression of various biochemical pathways .

Comparison with Similar Compounds

[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure and diverse reactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

103974-70-5

Molecular Formula

C20H26O6

Molecular Weight

362.422

IUPAC Name

[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-10-4-5-14-13(9-22)8-15(25-19(23)11(2)6-7-21)17-12(3)20(24)26-18(17)16(10)14/h4,6,13-18,21-22H,3,5,7-9H2,1-2H3/b11-6+/t13-,14+,15-,16+,17-,18-/m1/s1

InChI Key

LTQGWJPBAKGMGL-FEQNPBTKSA-N

SMILES

CC1=CCC2C1C3C(C(CC2CO)OC(=O)C(=CCO)C)C(=C)C(=O)O3

Origin of Product

United States

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